

Application Notes and Protocols for Studying P2Y14 Signaling

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Compound of Interest

Compound Name: MRS7925

Cat. No.: B15140034

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Topic: Tools for Studying P2Y14 Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The P2Y14 receptor (also known as GPR105) is a G protein-coupled receptor (GPCR) that is attracting significant interest as a therapeutic target for a range of conditions, including inflammatory diseases, neuropathic pain, and asthma.[1][2][3][4] It is activated by endogenous UDP-sugars, most notably UDP-glucose, which are released from cells during stress or damage.[5][6] As a Gi-coupled receptor, P2Y14 activation initiates signaling cascades that modulate immune cell function, making the study of its pathways crucial for understanding its role in pathophysiology.[6]

Initial inquiries regarding **MRS7925** as a tool for studying P2Y14 signaling have been found to be unsubstantiated in the current scientific literature. Instead, research indicates that potent and selective antagonists have been developed and characterized for this purpose. This document will focus on established pharmacological tools, primarily the high-affinity antagonist PPTN (4-[4-(4-Piperidiny)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), to provide researchers with the necessary data and protocols to investigate P2Y14 signaling.

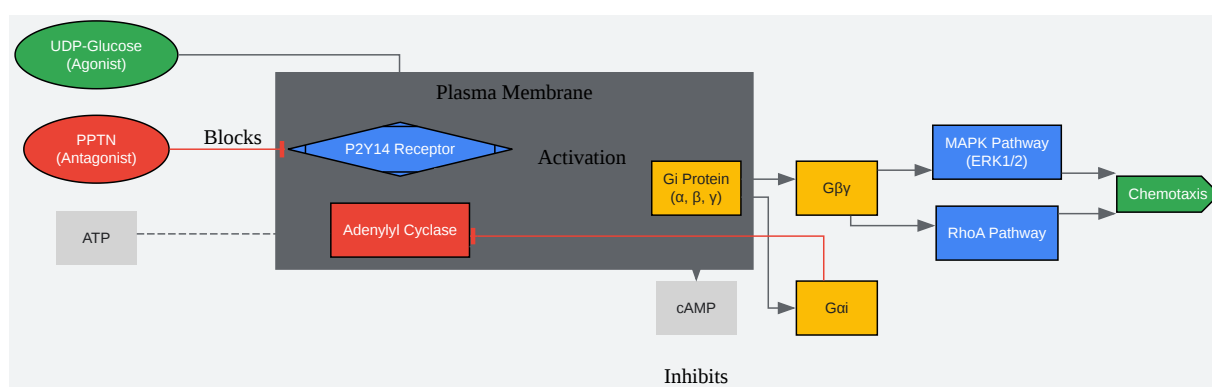
Data Presentation: P2Y14 Receptor Antagonists

The following table summarizes quantitative data for key antagonists used to study the P2Y14 receptor. These compounds are instrumental in delineating the receptor's function in various experimental models.

Compound Name	Antagonist Type	Receptor Affinity	Cell Line / System	Assay Type	Reference
PPTN	Competitive	KB = 434 pM	P2Y14-C6 glioma cells	Inhibition of Adenylyl Cyclase	[3] [7] [8] [9] [10] [11]
Selective	>10,000-fold selectivity over other P2Y receptors	Various cell lines expressing P2Y subtypes	Functional Assays	[3] [9] [10]	
IC50 = 21.6 nM (mouse P2Y14R)	CHO cells	Fluorescent Antagonist Binding	[1]		
UDP	Competitive (human)	pKB = 7.28	COS-7 cells expressing hP2Y14-R	Phosphoinositide Hydrolysis	[12] [13] [14]
Agonist (rat)	EC50 = 0.35 μ M	COS-7 cells expressing rP2Y14-R	Phosphoinositide Hydrolysis	[12] [14]	
Compound 4 (N-acetyl PPTN)	Competitive	IC50 = 29.7 nM (mouse P2Y14R)	CHO cells	Fluorescent Antagonist Binding	[1]
Compound 7 (Reversed triazole)	Competitive	N/A	Mouse model	In vivo Mechano-allodynia	[1] [15] [16]

Signaling Pathways and Experimental Visualizations

P2Y14 receptor activation by agonists like UDP-glucose leads to the dissociation of the heterotrimeric Gi protein into G α i and G β γ subunits. G α i directly inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels. Concurrently, both G protein subunits can activate downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade (specifically ERK1/2) and the RhoA-GTPase pathway, which is crucial for cytoskeletal rearrangement and chemotaxis.



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P2Y14 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the literature for studying P2Y14 signaling.

Protocol 1: Inhibition of Adenylyl Cyclase Assay

This assay quantifies the competitive antagonism of a compound (e.g., PPTN) at the P2Y14 receptor by measuring its ability to block agonist-induced inhibition of cAMP production.^{[10][11][17]}

Objective: To determine the KB value of a P2Y14 antagonist.

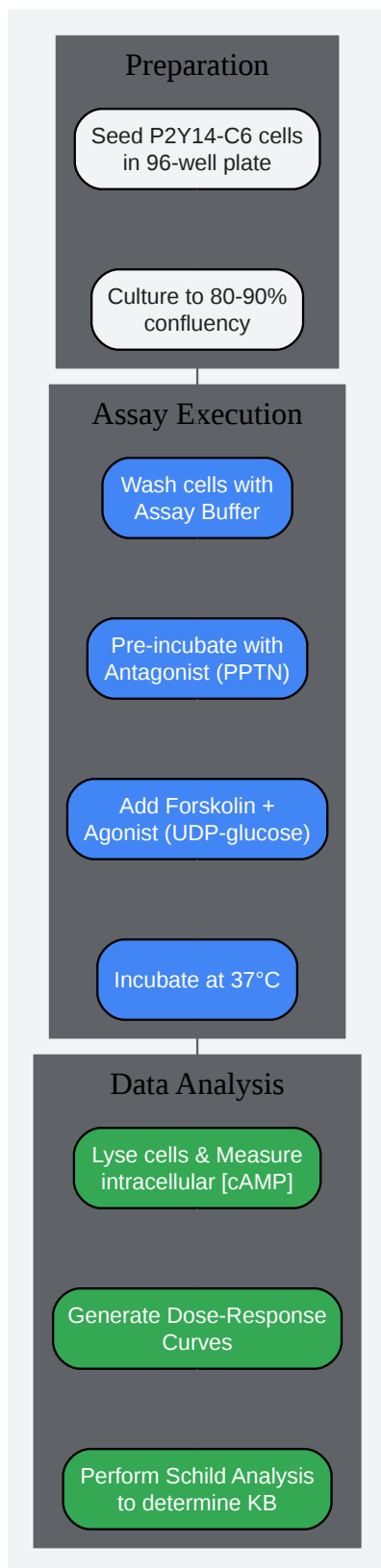
Materials:

- Cell Line: C6 glioma cells stably expressing the human P2Y₁₄ receptor (P2Y₁₄-C6).^[10]
- Agonist: UDP-glucose.
- Antagonist: PPTN.
- Stimulant: Forskolin (to activate adenylyl cyclase).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES (pH 7.4).
- Reagents: [³H]ATP or commercial cAMP assay kit (e.g., LANCE, HTRF).

Methodology:

- Cell Culture: Culture P2Y₁₄-C6 cells in appropriate media and seed into 96-well plates. Allow cells to reach 80-90% confluency.
- Antagonist Pre-incubation: Wash cells with Assay Buffer. Pre-incubate the cells with varying concentrations of the antagonist (e.g., PPTN) for 15-30 minutes at 37°C. Include a vehicle control (no antagonist).
- Agonist Stimulation: Add a fixed concentration of forskolin (e.g., 30 µM) to all wells to stimulate adenylyl cyclase.^[10] Immediately add varying concentrations of the agonist (UDP-glucose) to generate a dose-response curve.
- Incubation: Incubate the plate for 10-15 minutes at 37°C.
- cAMP Measurement: Stop the reaction by lysing the cells. Measure intracellular cAMP levels using a suitable detection method (e.g., radioimmunoassay or a fluorescence-based kit) according to the manufacturer's instructions.
- Data Analysis:
 - Plot the concentration of UDP-glucose against the measured cAMP levels for each concentration of the antagonist.

- Perform a Schild analysis by plotting the $\log(\text{dose ratio} - 1)$ against the log concentration of the antagonist. The x-intercept provides the pA_2 value, which is an estimate of the antagonist's affinity (K_B). A slope close to 1 is indicative of competitive antagonism.^{[10][12]}



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Workflow for the Inhibition of Adenylyl Cyclase Assay

Protocol 2: Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a P2Y₁₄ antagonist to block the directed migration of immune cells towards an agonist gradient.^{[3][10][18]}

Objective: To assess the functional antagonism of P2Y₁₄-mediated chemotaxis.

Materials:

- Cell Line: Differentiated HL-60 human promyelocytic leukemia cells or freshly isolated human neutrophils.^{[3][10]}
- Chemoattractant (Agonist): UDP-glucose.
- Antagonist: PPTN.
- Apparatus: Boyden chamber or a similar transwell migration system (e.g., 96-well format with 5-8 µm pore size polycarbonate membrane).
- Migration Buffer: HBSS or RPMI 1640 with 0.1% BSA.
- Detection Reagent: Calcein-AM or ATP quantitation kit (e.g., CellTiter-Glo®).

Methodology:

- Cell Preparation: Differentiate HL-60 cells (e.g., with DMSO) to induce P2Y₁₄ expression or isolate neutrophils from fresh human blood. Resuspend cells in Migration Buffer.
- Antagonist Incubation: Pre-incubate the cell suspension with varying concentrations of the antagonist (PPTN) or vehicle control for 15-30 minutes at 37°C.
- Assay Setup:
 - Add Migration Buffer containing the chemoattractant (UDP-glucose) to the lower chamber of the transwell plate.
 - Place the cell suspension (pre-incubated with antagonist) into the upper chamber (the transwell insert).

- Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator to allow cell migration through the porous membrane towards the chemoattractant.
- Quantification of Migration:
 - Carefully remove the upper chamber. Wipe away non-migrated cells from the top surface of the membrane.
 - Quantify the number of cells that have migrated to the lower chamber. This can be achieved by:
 - Fluorescence: If cells were pre-labeled with Calcein-AM, read the fluorescence of the lower chamber in a plate reader.[\[17\]](#)
 - ATP Measurement: Add an ATP detection reagent to the lower chamber and measure luminescence, which is proportional to the number of viable cells.[\[17\]](#)
 - Cell Counting: Lyse the migrated cells and count the nuclei using a fluorescent DNA dye or manually count stained cells on the underside of the membrane using a microscope.
- Data Analysis:
 - Calculate the percentage inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
 - Plot the antagonist concentration against the percentage inhibition to determine the IC₅₀ value.

Conclusion:

The pharmacological tools and protocols detailed in these application notes provide a robust framework for investigating P2Y₁₄ receptor signaling. The selective high-affinity antagonist PPTN is an invaluable tool for probing the receptor's function in both in vitro and in vivo systems.[\[3\]](#)[\[7\]](#)[\[10\]](#) By utilizing these methods, researchers can further elucidate the role of P2Y₁₄ in health and disease, paving the way for the development of novel therapeutics targeting this important signaling pathway.

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